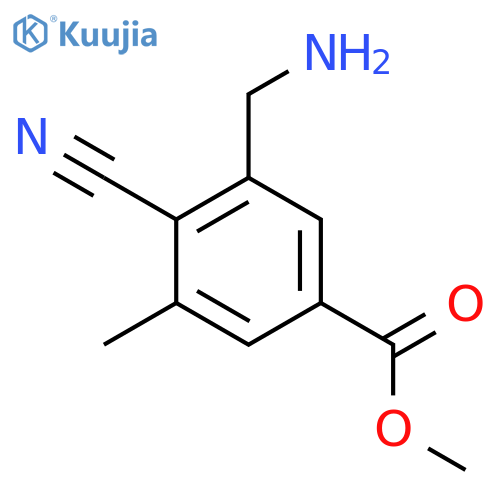

Cas no 1805964-51-5 (Methyl 3-aminomethyl-4-cyano-5-methylbenzoate)

Methyl 3-aminomethyl-4-cyano-5-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-aminomethyl-4-cyano-5-methylbenzoate

-

- インチ: 1S/C11H12N2O2/c1-7-3-8(11(14)15-2)4-9(5-12)10(7)6-13/h3-4H,5,12H2,1-2H3

- InChIKey: SGBORIIYIWGJSI-UHFFFAOYSA-N

- SMILES: O(C)C(C1C=C(C)C(C#N)=C(CN)C=1)=O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 282

- XLogP3: 0.7

- トポロジー分子極性表面積: 76.1

Methyl 3-aminomethyl-4-cyano-5-methylbenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015008817-1g |

Methyl 3-aminomethyl-4-cyano-5-methylbenzoate |

1805964-51-5 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| Alichem | A015008817-250mg |

Methyl 3-aminomethyl-4-cyano-5-methylbenzoate |

1805964-51-5 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015008817-500mg |

Methyl 3-aminomethyl-4-cyano-5-methylbenzoate |

1805964-51-5 | 97% | 500mg |

782.40 USD | 2021-06-21 |

Methyl 3-aminomethyl-4-cyano-5-methylbenzoate 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

Methyl 3-aminomethyl-4-cyano-5-methylbenzoateに関する追加情報

Comprehensive Overview of Methyl 3-aminomethyl-4-cyano-5-methylbenzoate (CAS No. 1805964-51-5)

Methyl 3-aminomethyl-4-cyano-5-methylbenzoate (CAS No. 1805964-51-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its cyano and aminomethyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the methylbenzoate backbone, make it a valuable building block for drug discovery and material science applications.

In recent years, the demand for high-purity intermediates like Methyl 3-aminomethyl-4-cyano-5-methylbenzoate has surged, driven by advancements in precision medicine and green chemistry. Researchers are particularly interested in its potential role in designing small-molecule inhibitors and covalent probes for targeted therapies. The compound's cyano group offers reactivity for further derivatization, while the aminomethyl moiety enables conjugation with other pharmacophores, aligning with trends in fragment-based drug design.

From a synthetic chemistry perspective, CAS 1805964-51-5 exemplifies the growing importance of multifunctional intermediates in modern organic synthesis. Its applications extend to peptide mimetics and heterocyclic compound development, addressing key challenges in bioavailability optimization. Industry professionals frequently search for synthetic protocols involving this compound, reflecting its utility in structure-activity relationship (SAR) studies and lead compound optimization.

The compound's physicochemical properties, such as its logP and hydrogen bonding capacity, are critical for drug-likeness assessments. Analytical techniques like HPLC purity analysis and LC-MS characterization are commonly employed to ensure quality control, topics frequently queried in scientific databases. Furthermore, its stability under various pH conditions makes it suitable for formulation development, a hot topic in preclinical research circles.

Environmental and regulatory considerations surrounding Methyl 3-aminomethyl-4-cyano-5-methylbenzoate align with the EPA's green chemistry principles. Researchers actively investigate solvent-free synthesis routes and catalytic methods to improve the compound's atom economy. These efforts resonate with the broader shift toward sustainable chemical production, a dominant theme in academic publications and industry whitepapers.

In material science, the benzoate derivative structure of this compound shows promise for polymeric materials engineering. Its ability to participate in crosslinking reactions and form hydrogen-bonded networks is being explored for advanced coatings and nanocomposite applications. Patent literature reveals growing interest in its use for photoresist materials in semiconductor manufacturing, addressing needs in microelectronics innovation.

Quality assurance protocols for CAS 1805964-51-5 emphasize spectroscopic validation (including 1H/13C NMR and FT-IR analysis), topics that rank highly in chemical forum discussions. The compound's chromatographic purity standards (>98%) meet stringent requirements for GMP-compliant production, making it relevant to contract manufacturing organizations (CMOs) worldwide.

Emerging applications in bioconjugation chemistry leverage the reactivity of both the ester and primary amine functionalities. This dual reactivity profile enables the compound's use in proteomics research, particularly for developing mass spectrometry tags and fluorescent probes. Such applications align with current omics technologies trends and diagnostic reagent development.

Thermal analysis studies of Methyl 3-aminomethyl-4-cyano-5-methylbenzoate provide crucial data for process safety evaluation, a concern frequently raised in chemical engineering forums. Its decomposition temperature and melting point characteristics inform scale-up strategies for industrial production, bridging the gap between laboratory synthesis and commercial manufacturing.

The intellectual property landscape surrounding this compound reveals active patent filings across multiple jurisdictions, particularly in medicinal chemistry applications. Legal professionals often search for composition-of-matter claims involving this chemical entity, reflecting its commercial potential in pharmaceutical pipelines and agrochemical formulations.

1805964-51-5 (Methyl 3-aminomethyl-4-cyano-5-methylbenzoate) Related Products

- 2680791-91-5(4,4,4-trifluoro-3-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)

- 2138211-46-6(N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine)

- 2097932-78-8(4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

- 923461-81-8(8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)

- 1262003-84-8([1,1'-Biphenyl]-3-carboxaldehyde, 2'-chloro-2,5'-dihydroxy-)

- 1628502-61-3(2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 948595-09-3((2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate)

- 3375-32-4(Palladium(II) benzoate)

- 500024-77-1((Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide)